molecular formula C26H29N3O3S B3299522 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 899911-46-7

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

Numéro de catalogue: B3299522
Numéro CAS: 899911-46-7
Poids moléculaire: 463.6 g/mol
Clé InChI: UDPLXYCKVPBQCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H29N3O3S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of diabetes management and neuroprotection.

Chemical Structure and Properties

The compound's structure includes a benzodioxin core and a diazaspiro unit, contributing to its unique biological properties. Its molecular formula is C24H26N4O3SC_{24}H_{26}N_4O_3S with a molecular weight of approximately 446.56 g/mol. The presence of the sulfanyl group further enhances its reactivity and interaction with biological targets.

Enzyme Inhibition Studies

Recent studies have demonstrated that compounds related to this compound exhibit significant enzyme inhibitory activity:

  • Alpha-glucosidase Inhibition :
    • The compound has shown promising results in inhibiting alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. In vitro assays indicated an IC50 value of approximately 5.17±0.28μM5.17\pm 0.28\mu M against alpha-glucosidase .
  • Acetylcholinesterase Inhibition :
    • Additionally, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's disease. Preliminary results showed that derivatives of this compound could inhibit acetylcholinesterase effectively .

Antidiabetic Potential

The anti-diabetic properties of this compound have been explored through various studies focusing on its ability to lower blood glucose levels and improve insulin sensitivity. The mechanism appears to involve the inhibition of carbohydrate-hydrolyzing enzymes, which reduces the absorption of glucose in the intestines .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on In Vivo Efficacy : In a controlled study involving alloxan-induced diabetic mice, administration of the compound resulted in significant reductions in fasting blood glucose levels and improved lipid profiles over a 21-day treatment period .
  • Neuroprotective Effects : Another study indicated that related compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .

Research Findings Summary Table

Biological ActivityMechanism of ActionIC50 ValueReference
Alpha-glucosidase InhibitionCompetitive inhibition5.17±0.28μM5.17\pm 0.28\mu M
Acetylcholinesterase InhibitionEnzyme inhibitionNot specified
Antioxidant ActivityScavenging free radicalsNot specified
NeuroprotectionReducing oxidative stressNot specified

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. For instance, the initial step may include the formation of the benzodioxin core followed by the introduction of the diazaspiro moiety through nucleophilic substitution reactions. Detailed characterization often employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To confirm the molecular structure.
  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Mass Spectrometry : To determine molecular weight.

Example of Synthetic Pathway

A typical synthetic pathway might involve the following steps:

  • Formation of Benzodioxin : Starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine.
  • Sulfanylation : Reaction with appropriate thiol compounds to introduce the sulfanyl group.
  • Acetamide Formation : Coupling with acetic anhydride or acetamide derivatives.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of compounds similar to N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide. For instance:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase activity.
  • α-Glucosidase Inhibition : This mechanism is relevant for managing Type 2 Diabetes Mellitus (T2DM), where inhibition can reduce glucose absorption.

Case Studies

  • Therapeutic Potential for Alzheimer's Disease :
    • A study synthesized various sulfonamide derivatives and tested them against acetylcholinesterase. The results indicated significant inhibition rates for certain derivatives, suggesting potential for developing Alzheimer's treatments .
  • Diabetes Management :
    • Compounds related to N-(2,3-Dihydro-1,4-benzodioxin) were screened for α-glucosidase inhibition, revealing promising candidates for T2DM management .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureEnzyme TargetInhibition ActivityReference
Compound AStructure AAcetylcholinesteraseModerate
Compound BStructure Bα-GlucosidaseHigh
N-(2,3-Dihydro...Target CompoundBothPotentially High

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-methyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-17-3-5-19(6-4-17)24-25(29-26(28-24)11-9-18(2)10-12-26)33-16-23(30)27-20-7-8-21-22(15-20)32-14-13-31-21/h3-8,15,18H,9-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPLXYCKVPBQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.